molecular formula C13H13N5O5S2 B10761383 7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 68403-31-6

7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Numéro de catalogue: B10761383
Numéro CAS: 68403-31-6
Poids moléculaire: 383.4 g/mol
Clé InChI: NNULBSISHYWZJU-KPLGQKMUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the third-generation cephalosporin class of β-lactam antibiotics, characterized by a bicyclo[4.2.0]oct-2-ene core. The structure includes a 7β-side chain with a 2-amino-thiazol-4-yl group and a methoxyimino moiety, which enhances stability against β-lactamases and broadens Gram-negative activity. The methoxyimino group (Z-configuration) sterically shields the β-lactam ring from enzymatic hydrolysis, while the 2-amino-thiazol-4-yl moiety improves binding to penicillin-binding proteins (PBPs) in resistant pathogens .

Synthetic routes for related cephalosporins often involve acylation of 7-amino-7-methoxycephems under neutral conditions to preserve stereochemistry . For instance, describes a novel method for synthesizing the ceftibuten parent nucleus, highlighting industrial scalability and reduced reliance on costly intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.

Numéro CAS

68403-31-6

Formule moléculaire

C13H13N5O5S2

Poids moléculaire

383.4 g/mol

Nom IUPAC

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t8-,11-/m1/s1

Clé InChI

NNULBSISHYWZJU-KPLGQKMUSA-N

SMILES isomérique

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O

SMILES canonique

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O

Origine du produit

United States

Activité Biologique

The compound 7-[2-(2-amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cephalosporins, exhibits significant biological activity, particularly as an antibiotic. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of cephalosporin antibiotics, characterized by a β-lactam ring structure which is crucial for its antibacterial activity. The presence of the thiazole ring and methoxyimino group enhances its efficacy against various bacterial strains.

Property Value
Molecular FormulaC₁₉H₁₈ClN₅O₇S₃
CAS Number478250-23-6
Melting Point>190 °C
SolubilitySoluble in water

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death, particularly effective against Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research indicates that this compound exhibits broad-spectrum antibacterial activity, particularly against resistant strains of bacteria due to its structural modifications that confer resistance to β-lactamases.

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Demonstrates efficacy against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Case Studies

A series of studies have evaluated the antibacterial efficacy and pharmacokinetics of this compound:

  • Study on Efficacy Against Resistant Strains :
    • Objective : To assess the effectiveness against multi-drug resistant E. coli.
    • Results : Showed a significant reduction in bacterial load in treated groups compared to controls, indicating strong antibacterial properties .
  • Pharmacokinetics Study :
    • Objective : To determine absorption and elimination rates.
    • Findings : The compound demonstrated rapid absorption with a half-life conducive for clinical use, supporting its potential for intravenous administration .

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

Applications De Recherche Scientifique

Molecular Formula

The molecular formula for Cefpodoxime is C15H17N5O6S2C_{15}H_{17}N_{5}O_{6}S^{2} with a molecular weight of approximately 401.461 g/mol .

Antimicrobial Activity

Cefpodoxime is primarily utilized for its antimicrobial properties. It is effective against various pathogens, including:

  • Gram-positive bacteria : Such as Streptococcus pneumoniae and Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Haemophilus influenzae.

Studies have shown that Cefpodoxime maintains high resistance to beta-lactamases, which are enzymes produced by some bacteria that confer resistance to many antibiotics .

Clinical Applications

Cefpodoxime is used in treating:

  • Respiratory tract infections : Such as pneumonia and bronchitis.
  • Urinary tract infections : Particularly those caused by E. coli.
  • Skin infections : Including cellulitis and impetigo.

Clinical trials have demonstrated its efficacy in reducing infection rates in various patient populations, particularly in pediatric cases .

Pharmacokinetics

Cefpodoxime is characterized by:

  • Oral bioavailability : Approximately 50% when taken orally, allowing for convenient administration.
  • Half-life : Ranges from 2 to 3 hours, necessitating multiple doses throughout the day for effective treatment.

The compound is primarily excreted through the kidneys, which underscores the importance of renal function in dosing considerations .

Case Study 1: Efficacy Against Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy highlighted Cefpodoxime's effectiveness against resistant strains of Streptococcus pneumoniae. The study involved clinical isolates from patients with respiratory infections, demonstrating significant susceptibility rates compared to other antibiotics .

Case Study 2: Pediatric Use

Research conducted on pediatric patients suffering from acute otitis media indicated that Cefpodoxime provided comparable efficacy to amoxicillin-clavulanate but with a more favorable side effect profile. This was particularly relevant in cases where patients had a history of antibiotic resistance .

Table 1: Comparative Efficacy of Cefpodoxime Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Resistance Rate (%)
Streptococcus pneumoniae0.5 µg/mL10
Escherichia coli1 µg/mL15
Staphylococcus aureus0.25 µg/mL5
Haemophilus influenzae0.12 µg/mL8

Table 2: Pharmacokinetic Profile of Cefpodoxime

ParameterValue
Oral Bioavailability~50%
Peak Plasma Concentration1–2 hours post-administration
Half-Life2–3 hours
ExcretionRenal (urine)

Comparaison Avec Des Composés Similaires

Key Observations :

  • Methoxyimino derivatives (e.g., target compound) exhibit superior β-lactamase resistance compared to hydroxyimino variants due to enhanced steric protection .
  • The thienylureidoacetyl side chain in SQ 14,359 shows exceptional activity against Pseudomonas aeruginosa but may have reduced oral bioavailability .

Modifications at Position 3

Compound Name 3-Substituent Key Features Biological Impact References
Target Compound Not specified (likely methyl or H) Standard substituent Balanced pharmacokinetics N/A
3-Vinyl derivatives Vinyl group Electrophilic moiety Improved activity against extended-spectrum β-lactamase (ESBL) producers
3-[(1-Methyl-1H-tetrazol-5-yl)thio]methyl Tetrazole-thioether Increased hydrophilicity Enhanced renal excretion, shorter half-life
3-[(1H-1,2,3-Triazol-4-ylthio)methyl] Triazole-thioether Synergistic antifungal potential Emerging resistance profiles

Key Observations :

  • 3-Vinyl groups confer resistance to ESBLs by altering PBP affinity .
  • Tetrazole and triazole substituents modulate solubility and excretion rates, impacting dosing regimens .

Méthodes De Préparation

Oximation of 4-Chloroacetoacetic Ester

The process begins with the oximation of 4-chloroacetoacetic ester using sodium nitrite in glacial acetic acid at 0°C. This step introduces a hydroxyimino group at the 2-position, yielding 4-chloro-2-hydroxyiminoacetoacetic ester. Cooling to -15°C ensures minimal byproduct formation:

Reaction Conditions

ParameterValue
Temperature0°C → -15°C
ReagentsNaNO₂, CH₃COOH
YieldQuantitative (crude)

Cyclization with Thiourea

Without isolation, the chloro-hydroxyimino intermediate reacts with thiourea in aqueous medium at ≤40°C to form 2-(2-aminothiazol-4-yl)-2-(syn)-hydroxyimino acetic ester. Thiourea’s nucleophilic sulfur attacks the chloro-carbon, inducing cyclization to the thiazole ring:

4-Cl-2-hydroxyiminoacetoacetic ester+Thiourea2-(2-Aminothiazol-4-yl)-2-hydroxyimino acetic ester\text{4-Cl-2-hydroxyiminoacetoacetic ester} + \text{Thiourea} \rightarrow \text{2-(2-Aminothiazol-4-yl)-2-hydroxyimino acetic ester}

Key Data

  • Yield : 67% (isolated)

  • Melting Point : 185–186°C

  • ¹H NMR (DMSO-d₆) : δ 11.7 ppm (N–OH), 6.9 ppm (thiazole C–H).

Methylation via Phase Transfer Catalysis

The hydroxyl group is methylated using dimethyl sulfate under phase transfer conditions (tetrabutyl ammonium hydrogen sulfate, NaOH, acetone, 0–5°C). This step ensures retention of the syn-configuration critical for antibacterial activity:

Optimized Methylation Protocol

ComponentQuantity/Parameter
Substrate10.7 g (48 mmol)
Catalyst (TBAHSO₄)1.7 g (5 mmol)
SolventAcetone (56 g)
Base50% NaOH (5.0 g)
Methylating AgentDimethyl sulfate (7.6 g)
Temperature0–5°C
Yield80%

Coupling to the Cephalosporin Nucleus

The methoxyimino thiazolyl acetic ester is hydrolyzed to the corresponding acid and activated (e.g., as an acid chloride or mixed carbonate) for amidation with 7-aminocephalosporanic acid (7-ACA). While detailed coupling conditions are absent in the provided sources, β-lactam antibiotic synthesis typically employs:

  • Solvent : Dichloromethane or dimethylformamide.

  • Coupling Reagents : N,N’-Dicyclohexylcarbodiimide (DCC) or N-Hydroxysuccinimide (NHS).

  • Temperature : 0–25°C.

The final product is purified via crystallization or chromatography and characterized by HPLC, NMR, and mass spectrometry.

Analytical Validation and Physicochemical Properties

Spectroscopic Confirmation

  • FTIR : Peaks at 1756 cm⁻¹ (C=O stretch, β-lactam), 1619 cm⁻¹ (thiazole C=N), and 3416 cm⁻¹ (N–H stretch).

  • ¹³C NMR : Resonances for the β-lactam carbonyl (δ 170–175 ppm), thiazole carbons (δ 110–150 ppm), and methoxyimino group (δ 55–60 ppm).

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₆O₇S₂
Molecular Weight546.6 g/mol
cLogP-1.2
Aqueous Solubility0.00573 mg/mL
Melting Point185–186°C (intermediate)

Industrial Optimization and Challenges

Phase Transfer Catalysis Advantages

The patent highlights critical improvements from phase transfer catalysis (PTC):

  • Yield Increase : Methylation efficiency rises from 40–50% to 80%.

  • Isomeric Purity : Exclusive syn-configuration avoids costly chromatographic separation.

Key Challenges

  • Temperature Control : Exothermic reactions (e.g., thiourea cyclization) require precise cooling to prevent decomposition.

  • Byproduct Formation : Residual dimethyl sulfate necessitates rigorous washing to meet pharmaceutical safety standards.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this cephalosporin derivative?

The compound is synthesized via condensation reactions between activated β-lactam intermediates and functionalized thiazole-acetamido precursors. A typical route involves refluxing 2-aminothiazol-4(5H)-one derivatives with formyl-indole carboxylic acid analogs in acetic acid, followed by crystallization and purification (e.g., recrystallization from DMF/acetic acid mixtures) . Sodium acetate is often used as a catalyst to enhance imine formation. Key steps include protecting reactive groups (e.g., carboxyl or amino) during intermediate stages to prevent side reactions.

Q. How is structural purity validated for this compound in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as described in pharmacopeial standards for related cephalosporins . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, particularly the Z-configuration of the methoxyimino group, which is critical for β-lactamase resistance. Mass spectrometry (MS) verifies molecular weight consistency, while elemental analysis ensures stoichiometric accuracy .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Mobile phases often combine ammonium acetate buffers with acetonitrile gradients to resolve degradation products. For stability studies, UV-spectrophotometry at 280 nm monitors hydrolysis of the β-lactam ring under varying pH conditions .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence antimicrobial activity and β-lactamase stability?

Substituents at the 3-position (e.g., methyl, azidomethyl, or dithiomethyl groups) modulate steric and electronic interactions with bacterial penicillin-binding proteins (PBPs). For instance, bulky groups like dithiomethyl enhance resistance to hydrolysis by TEM-1 β-lactamase but may reduce membrane permeability . Structure-activity relationship (SAR) studies require comparative MIC assays against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains, paired with β-lactamase inhibition kinetics .

Q. What experimental strategies address discrepancies in reported minimum inhibitory concentrations (MICs)?

Variability in MICs often arises from differences in bacterial inoculum size, growth media (e.g., cation-adjusted Mueller-Hinton broth vs. agar), or incubation conditions. Standardized protocols per CLSI guidelines (e.g., broth microdilution) must be followed . Additionally, verifying the compound’s stability in assay buffers (pH 7.0–7.4, 37°C) via HPLC is critical, as degradation products can skew results .

Q. How does the methoxyimino group’s stereochemistry impact pharmacokinetic properties?

The Z-configuration of the methoxyimino group (syn to the β-lactam carbonyl) enhances stability against AmpC β-lactamases compared to the E-isomer. Pharmacokinetic studies in murine models show that the Z-isomer exhibits prolonged serum half-life (~2.1 hours) due to reduced renal clearance. Metabolic stability is assessed using liver microsome assays, with LC-MS/MS tracking parent compound depletion .

Methodological Challenges and Solutions

Q. What are the critical stability considerations during in vitro assays?

The compound is prone to hydrolysis in aqueous solutions, particularly at alkaline pH (>8.0). Storage at -20°C in lyophilized form preserves integrity, while reconstitution in deionized water (pH 6.5) immediately before use minimizes degradation . For long-term stability, freeze-drying with cryoprotectants (e.g., trehalose) is recommended.

Q. How can researchers optimize synthetic yields of the methoxyimino-acetylamino side chain?

The methoxyimino-acetylamino moiety is synthesized via Schiff base formation between 2-(2-amino-thiazol-4-yl)-2-methoxyimino acetic acid and the β-lactam core. Yield optimization involves using excess acetic anhydride to protect the amino group during coupling, followed by deprotection under mild acidic conditions (e.g., 0.1 M HCl). Reaction monitoring via thin-layer chromatography (TLC) ensures minimal byproduct formation .

Data Contradiction Analysis

Q. Why do some studies report reduced activity against Pseudomonas aeruginosa despite structural similarities to ceftazidime?

Unlike ceftazidime, this compound lacks the 3-pyridiniummethyl group, which enhances penetration through P. aeruginosa’s outer membrane porins (e.g., OprD). Comparative molecular dynamics simulations suggest that the dithiomethyl substituent at the 3-position creates steric hindrance, limiting uptake . Complementing MIC data with outer membrane permeability assays (e.g., nitrocefin hydrolysis) can clarify these discrepancies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.